molecular formula C7H11ClN2O2 B2973558 1-Isopropyl-1H-imidazole-4-carboxylic acid hydrochloride CAS No. 1439897-77-4

1-Isopropyl-1H-imidazole-4-carboxylic acid hydrochloride

Cat. No.: B2973558
CAS No.: 1439897-77-4
M. Wt: 190.63
InChI Key: HGNZNCNADOLOAE-UHFFFAOYSA-N
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Description

1-Isopropyl-1H-imidazole-4-carboxylic acid hydrochloride is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. This particular compound is characterized by the presence of an isopropyl group attached to the nitrogen atom and a carboxylic acid group at the fourth position of the imidazole ring. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isopropyl-1H-imidazole-4-carboxylic acid hydrochloride typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as aryl halides and aromatic heterocycles.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-1H-imidazole-4-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The imidazole ring can undergo substitution reactions, particularly at the nitrogen and carbon positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions include various substituted imidazoles, which can have different functional groups attached, enhancing their chemical and biological properties.

Scientific Research Applications

1-Isopropyl-1H-imidazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Comparison with Similar Compounds

    1H-Imidazole-4-carboxylic acid: Lacks the isopropyl group, making it less hydrophobic.

    2-Methyl-1H-imidazole-4-carboxylic acid: Contains a methyl group instead of an isopropyl group, affecting its reactivity and solubility.

    1-Benzyl-1H-imidazole-4-carboxylic acid: The benzyl group increases its hydrophobicity and potential biological activity.

Uniqueness: 1-Isopropyl-1H-imidazole-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which enhances its solubility and reactivity. The presence of the isopropyl group provides a balance between hydrophobicity and hydrophilicity, making it versatile for various applications.

Properties

IUPAC Name

1-propan-2-ylimidazole-4-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2.ClH/c1-5(2)9-3-6(7(10)11)8-4-9;/h3-5H,1-2H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGNZNCNADOLOAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=C1)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439897-77-4
Record name 1-(propan-2-yl)-1H-imidazole-4-carboxylic acid hydrochloride
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